1-(2,3-dihydro-1H-inden-2-yl)propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one |
InChI |
InChI=1S/C12H14O/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
AAMGJKUNSVUHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Structural Context of the Dihydroindene System and Propan 1 One Moiety
1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one is characterized by a bicyclic dihydroindene (also known as indane) core, which consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. In this specific molecule, the propan-1-one group is attached to the second carbon of the cyclopentane ring. This substitution pattern is key to its chemical properties and potential applications.
The dihydroindene system provides a rigid scaffold that is prevalent in many biologically active molecules. The fusion of the aromatic and aliphatic rings creates a unique three-dimensional structure that can interact with biological targets in specific ways. The propan-1-one moiety, a simple ketone, introduces a site for a variety of chemical transformations, making it a valuable handle for synthetic chemists to introduce further complexity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₂H₁₄O | 174.24 |
| 1-Indanone (B140024) | C₉H₈O | 132.16 |
| 2,3-Dihydro-1H-indene (Indane) | C₉H₁₀ | 118.18 |
Mechanistic Investigations of Reactions Involving 1 2,3 Dihydro 1h Inden 2 Yl Propan 1 One and Its Analogs
Elucidation of Reaction Pathways for Propanone Formation on Indane Scaffolds
The introduction of a propanone group onto the 2-position of a 2,3-dihydro-1H-indene (indane) scaffold can be envisioned through several synthetic routes, each with a distinct reaction mechanism. While direct Friedel-Crafts acylation of the aromatic ring of indane is a common method for producing aryl ketones, acylation at the aliphatic C2 position is less straightforward and requires alternative strategies. d-nb.infobeilstein-journals.orgorganic-chemistry.org
One plausible pathway involves the generation of a nucleophilic center at the C2 position of the indane ring. This can be achieved by deprotonation of 2-indanone (B58226) to form an enolate, followed by alkylation. However, to form the target compound, a more direct approach would be the reaction of a 2-indanyl organometallic species with a propanoyl electrophile. For instance, the formation of a 2-indanyl Grignard reagent or an organolithium species, followed by reaction with propanoyl chloride, would yield 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one. The mechanism of this reaction follows a nucleophilic acyl substitution pathway, where the carbanionic C2 of the indane attacks the electrophilic carbonyl carbon of the propanoyl chloride. libretexts.org
Alternatively, the reaction can be approached by forming an electrophilic center at C2 of the indane scaffold. For example, starting from indan-2-ol, conversion to a tosylate or a halide would create a good leaving group. Subsequent reaction with a propanoyl nucleophile, such as the enolate of acetone, would proceed via an S(_N)2 mechanism. However, controlling the regioselectivity and avoiding elimination side reactions can be challenging.
A more direct, albeit less common, method for acylating saturated carbocycles involves photochemical reactions. The Norrish-Yang photocyclization of 1,2-diketones can lead to the formation of α-hydroxy-cyclobutanones, which can then be opened to yield acylated carbocycles. nih.gov While not a direct propanoylation, this highlights advanced methods for C-H activation and acylation of saturated rings.
Below is a table summarizing potential reaction pathways for the formation of a propanone group on an indane scaffold.
| Reaction Pathway | Reactants | Key Intermediates | Mechanistic Class |
| Organometallic Acylation | 2-Indanylmagnesium bromide + Propanoyl chloride | Grignard reagent, Tetrahedral intermediate | Nucleophilic Acyl Substitution |
| Enolate Alkylation | 2-Indanone enolate + Ethyl halide | Enolate, Transition state | S(_N)2 |
| Friedel-Crafts (Aromatic) | Indane + Propanoyl chloride/AlCl(_3) | Acylium ion, Sigma complex | Electrophilic Aromatic Substitution |
Stereochemical Outcomes of Dihydroindene Transformations
The stereochemistry of reactions involving the 2-substituted indane scaffold is of significant interest, as the rigid, fused-ring system can impart a high degree of stereocontrol. The planarity of the carbonyl group in this compound means that nucleophilic attack at the carbonyl carbon can occur from two different faces, potentially leading to the formation of a new stereocenter. researchgate.net
The stereochemical outcome of such additions is governed by the steric hindrance presented by the indane framework. The five-membered ring of indane adopts an envelope or twist conformation, which can influence the accessibility of the two faces of the propanone group. Nucleophilic attack is generally favored from the less sterically hindered face. For example, in the reduction of 2-acylindanes with hydride reagents like sodium borohydride, the hydride ion will preferentially attack from the side that minimizes steric interactions with the indane ring, leading to a diastereomeric mixture of alcohols where one diastereomer is typically favored. researchgate.net
The stereoselectivity of these reactions can be predicted using models such as the Felkin-Ahn model, which considers the steric bulk of the substituents alpha to the carbonyl group. In the case of this compound, the indane ring itself acts as a bulky substituent, directing the incoming nucleophile. nih.gov
The following table illustrates the expected stereochemical outcomes for a generic nucleophilic addition to the propanone group on the indane scaffold.
| Reaction | Nucleophile | Expected Major Diastereomer | Rationale |
| Hydride Reduction | NaBH(_4) | Attack from the less hindered face | Minimization of steric strain |
| Grignard Addition | CH(_3)MgBr | Attack from the less hindered face | Felkin-Ahn model prediction |
| Wittig Reaction | Ph(_3)P=CH(_2) | (Z)-alkene may be favored with unstabilized ylids | Kinetic control |
Stability and Reactivity Profiles of the Compound
The stability and reactivity of this compound are influenced by the interplay between the ketone functional group and the indane scaffold. The compound is expected to exhibit typical ketone reactivity, but with modifications imposed by the steric and electronic properties of the indane ring.
Stability:
Thermal Stability: The C-C bonds of the indane scaffold are relatively strong, and the compound is expected to be thermally stable under normal conditions. At very high temperatures, decomposition may occur.
Photochemical Stability: As a ketone, this compound has the potential to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light. researchgate.netwikipedia.orgnumberanalytics.com The Norrish Type I reaction would involve cleavage of the bond between the carbonyl carbon and the indane ring or the ethyl group. A Norrish Type II reaction would involve intramolecular hydrogen abstraction from the gamma-carbon of the propanone chain or potentially from the indane ring if sterically accessible, leading to cyclization or cleavage products. youtube.com
Reactivity:
Nucleophilic Addition: The carbonyl group is electrophilic and will react with a variety of nucleophiles, as discussed in the stereochemistry section. nih.gov
Enolate Chemistry: The presence of alpha-hydrogens on the propanone chain allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, allowing for further functionalization at the alpha-position.
Oxidation and Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents. Oxidation of the adjacent methylene (B1212753) group of the indane ring (a benzylic position) would require harsh conditions and may lead to aromatization of the five-membered ring.
The table below summarizes the expected reactivity profile of the compound.
| Reaction Type | Reagents | Expected Product(s) |
| Reduction | NaBH(_4), MeOH | 1-(2,3-Dihydro-1H-inden-2-yl)propan-1-ol |
| Grignard Reaction | CH(_3)MgBr, then H(_3)O | 2-(2,3-Dihydro-1H-inden-2-yl)butan-2-ol |
| Wittig Reaction | Ph(_3)P=CH(_2) | 2-(2,3-Dihydro-1H-inden-2-yl)-1-butene |
| Enolate Alkylation | 1. LDA, THF; 2. CH(_3)I | 2-(2,3-Dihydro-1H-inden-2-yl)butan-2-one |
| Photochemical (Norrish I) | hν | Indan-2-yl radical + Propanoyl radical |
| Photochemical (Norrish II) | hν | Cyclobutanol derivative or cleavage products |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. scielo.br By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one, a complete assignment of proton and carbon signals is achieved through a suite of NMR experiments.
To facilitate the discussion of NMR data, the following standardized numbering system for the atoms in this compound will be used throughout this article.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The predicted chemical shifts (δ) for this compound are based on the analysis of structurally similar indane derivatives and standard chemical shift values for alkyl ketones. cdnsciencepub.com
The aromatic protons (H-4, H-5, H-6, H-7) are expected to appear in the downfield region around 7.1-7.3 ppm. The protons on the five-membered ring of the indane moiety (H-1, H-2, H-3) and the propionyl group (H-1', H-2') appear in the upfield aliphatic region. The methine proton H-2, being adjacent to the ketone's electron-withdrawing group, is shifted further downfield compared to the methylene (B1212753) protons H-1 and H-3. The methylene protons of the propionyl group (H-1') are adjacent to the carbonyl and appear as a quartet, while the terminal methyl protons (H-2') appear as a triplet.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-4, H-7 | ~7.25 | Multiplet | 2H |
| H-5, H-6 | ~7.15 | Multiplet | 2H |
| H-2 | ~3.50 | Quintet | 1H |
| H-1a, H-3a | ~3.20 | Doublet of doublets | 2H |
| H-1b, H-3b | ~2.70 | Doublet of doublets | 2H |
| H-1' | ~2.55 | Quartet | 2H |
Note: The data in this table is predicted based on analogous structures and standard NMR principles.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (around 210 ppm). The aromatic carbons (C-3a to C-7a) resonate in the typical range of 120-145 ppm. The aliphatic carbons of the indane ring and the propionyl group appear in the upfield region.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~210.0 |
| C-3a, C-7a | ~143.0 |
| C-4, C-7 | ~126.5 |
| C-5, C-6 | ~124.5 |
| C-2 | ~45.0 |
| C-1, C-3 | ~35.0 |
| C-1' | ~31.0 |
Note: The data in this table is predicted based on analogous structures and standard NMR principles.
Two-dimensional (2D) NMR experiments are essential for the definitive structural assignment of complex molecules by revealing correlations between different nuclei. wikipedia.orgmnstate.edu
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key correlations would be observed between:
H-2 and the protons at H-1 and H-3.
The geminal protons at H-1 (H-1a and H-1b) and at H-3 (H-3a and H-3b).
H-1' and H-2' of the propionyl group.
Adjacent aromatic protons (e.g., H-4 with H-5).
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It is particularly useful for determining stereochemistry and conformation.
Gradient Heteronuclear Single Quantum Coherence (gHSQC): The gHSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu This allows for the unambiguous assignment of protonated carbons. For instance, the proton signal at ~3.50 ppm (H-2) would correlate with the carbon signal at ~45.0 ppm (C-2).
Gradient Heteronuclear Multiple Bond Correlation (gHMBC): The gHMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H coupling). sdsu.eduyoutube.com This is crucial for connecting different parts of the molecule. Key gHMBC correlations for confirming the structure include:
Correlation from the carbonyl carbon (C=O) to H-2 and H-1'.
Correlations from H-2 to the carbonyl carbon (C=O) and the aromatic carbons C-3a and C-7a.
Correlations from the methylene protons H-1' to the carbonyl carbon (C=O) and the methyl carbon C-2'.
Predicted 2D NMR Correlations
| Experiment | Key Correlations |
|---|---|
| COSY | H-2 ↔ H-1/H-3; H-1' ↔ H-2' |
| gHSQC | H-1/H-3 ↔ C-1/C-3; H-2 ↔ C-2; H-4/5/6/7 ↔ C-4/5/6/7; H-1' ↔ C-1'; H-2' ↔ C-2' |
| gHMBC | H-2 ↔ C=O, C-3a, C-7a; H-1' ↔ C=O, C-2' |
Note: The data in this table is predicted based on the expected molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govresearchgate.net For this compound, the molecular formula is C₁₂H₁₄O. HRMS would be used to confirm this formula by measuring the exact mass of the molecular ion ([M]⁺ or [M+H]⁺).
Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₂H₁₄O | 174.1045 |
| [M+H]⁺ | C₁₂H₁₅O⁺ | 175.1123 |
Note: The data in this table is calculated based on the molecular formula.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.
The fragmentation pattern is a unique fingerprint of the molecule. For this compound, a primary fragmentation pathway is alpha-cleavage on either side of the carbonyl group. researchgate.net This would lead to the formation of a stable acylium ion or the loss of the propionyl group to form an indanyl cation. The indane moiety itself can also fragment. The mass spectrum of indane shows a prominent molecular ion at m/z 118 and a base peak at m/z 117, corresponding to the loss of a hydrogen atom to form a stable indanyl cation. nist.gov
Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment Ion | Proposed Structure |
|---|---|---|
| 174 | Molecular ion ([M]⁺) | [C₁₂H₁₄O]⁺ |
| 117 | Indan-2-yl cation | [C₉H₉]⁺ |
| 115 | Dehydro-indanyl cation | [C₉H₇]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 57 | Propionyl cation | [CH₃CH₂CO]⁺ |
Note: The fragmentation data in this table is predicted based on established fragmentation principles for ketones and indane derivatives.
Tandem Mass Spectrometry (MS/MS)
The molecular ion [M]+• of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. Upon collision-induced dissociation (CID), several fragmentation pathways are anticipated. A primary fragmentation would likely be the α-cleavage of the bond between the carbonyl group and the indanyl moiety, a common pathway for ketones. This would result in the formation of a stable acylium ion (CH₃CH₂CO⁺) with an m/z of 57.
A summary of predicted fragmentation is provided in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment (m/z) | Fragmentation Pathway |
| 174 | [CH₃CH₂CO]⁺ | 57 | α-cleavage |
| 174 | [M - C₂H₅]⁺ | 145 | Loss of ethyl radical |
| 174 | [C₉H₉]⁺ | 117 | Cleavage of C-C bond |
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ketone group. For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. libretexts.org The exact position of this band can be influenced by the electronic environment.
The spectrum would also display characteristic absorptions for the C-H bonds. The aromatic C-H stretching vibrations of the benzene (B151609) ring in the dihydroindene moiety are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl group and the saturated part of the indane ring will be observed in the 2850-3000 cm⁻¹ region.
Furthermore, C-C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups will also be present in the fingerprint region (below 1500 cm⁻¹). A comparison with the FT-IR spectrum of the related compound 2-acetyl-2,3-dihydro-1H-inden-1-one, which shows a carbonyl peak, would be informative. nih.gov
A table of expected characteristic FT-IR peaks is presented below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1705 - 1725 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| CH₂/CH₃ | Bend | ~1375 - 1470 |
Gas Chromatography-Infrared (GC-IR) Spectroscopy
Gas Chromatography-Infrared (GC-IR) spectroscopy is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. chromatographytoday.com This method is particularly useful for the analysis of complex mixtures, as it provides infrared spectra of individual components as they elute from the GC column.
In the context of this compound, GC-IR would serve as a powerful tool for both identification and purity assessment. If the compound were present in a mixture with isomers or related impurities, the gas chromatograph would first separate these components based on their boiling points and interactions with the stationary phase. Subsequently, the IR detector would acquire a vapor-phase infrared spectrum for each eluting compound.
The vapor-phase IR spectrum of this compound would exhibit the characteristic absorption bands discussed in the FT-IR section, such as the strong carbonyl stretch and various C-H stretches. This allows for unambiguous identification by comparing the obtained spectrum with a reference spectrum or by interpreting the functional group information. GC-IR is especially advantageous for distinguishing between structural isomers that might have similar mass spectra but different IR spectra. cannabisindustryjournal.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the benzene ring of the dihydroindene moiety and the carbonyl group of the propanone substituent.
The benzene ring is expected to exhibit π → π* transitions. For a substituted benzene ring of this nature, characteristic absorption bands are typically observed around 200-220 nm and a weaker, fine-structured band around 250-270 nm.
The carbonyl group possesses a lone pair of electrons on the oxygen atom and a π-bond. This allows for a weak n → π* transition, which for saturated ketones, typically appears in the region of 270-300 nm. The intensity of this absorption is generally low.
The expected UV-Vis absorption maxima are summarized in the table below.
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Benzene Ring | π → π | ~200-220, ~250-270 |
| Carbonyl Group | n → π | ~270-300 |
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for assessing the purity of this compound.
For a non-chiral compound like this, a reversed-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector, set at one of the compound's absorption maxima (e.g., around 254 nm, a common wavelength for aromatic compounds). A pure sample would ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity. For ketones that are difficult to detect, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can be employed to enhance UV detection. nih.govresearchgate.net
A hypothetical HPLC method is outlined in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental and widely used chromatographic technique for separating mixtures, identifying compounds, and monitoring the progress of a chemical reaction due to its simplicity, speed, and high sensitivity. The separation is based on the differential partitioning of a compound between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).
The behavior of a compound in a TLC system is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic property of a compound under a specific set of conditions, including the stationary phase, mobile phase, temperature, and plate saturation. For this compound, its polarity, which is influenced by the ketone functional group and the hydrocarbon indane skeleton, dictates its interaction with the stationary and mobile phases.
In a typical analysis, a nonpolar stationary phase like silica gel is used. The choice of the mobile phase is crucial for achieving effective separation. A common approach involves using a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase is adjusted to achieve an optimal Rf value, generally between 0.3 and 0.7, which allows for the best separation and visualization. If the Rf value is too low, the mobile phase is not polar enough to move the compound up the plate; conversely, if the Rf is too high, the mobile phase is too polar, and the compound travels with the solvent front, resulting in poor separation.
While specific experimental data for this compound is not extensively published, the table below outlines typical conditions that would be employed for its analysis based on its chemical structure.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on an aluminum or glass plate. The F254 indicator allows for visualization under UV light (254 nm). |
| Mobile Phase | A mixture of n-hexane and ethyl acetate. The ratio would be optimized, starting with a nonpolar mixture (e.g., 9:1 hexane:ethyl acetate) and increasing the polarity as needed. |
| Sample Preparation | The compound is dissolved in a volatile solvent of minimal polarity, such as dichloromethane (B109758) or ethyl acetate, to create a dilute solution for spotting. |
| Visualization | The primary method would be UV light at 254 nm, where the aromatic indane ring would quench the fluorescence of the plate, appearing as a dark spot. Staining with reagents like potassium permanganate (B83412) could also be used. |
| Expected Rf Value | Given the ketone group, the compound is moderately polar. The Rf value would be highly dependent on the exact solvent system but would be expected to be lower than nonpolar indane and higher than more polar indane derivatives. |
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In GC, a gaseous mobile phase (carrier gas) carries the sample through a stationary phase located in a column. The separation is based on the differential partitioning of the analytes between the two phases. A compound's retention time (RT), the time it takes to travel from the injector to the detector, is a key identifying characteristic under a specific set of chromatographic conditions.
For this compound, GC is an ideal method for assessing purity and quantifying its presence in a mixture. The analysis involves injecting a small amount of the compound, dissolved in a volatile solvent, into a heated port where it is vaporized. The carrier gas, typically an inert gas like helium or nitrogen, then sweeps the vaporized sample onto the analytical column.
The choice of the GC column is critical. A nonpolar or mid-polarity column is generally suitable for a moderately polar compound like this compound. The temperature of the column oven is programmed to increase during the analysis, which allows for the separation of compounds with a range of boiling points. The detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as the compound elutes from the column.
The following table presents a hypothetical but representative set of GC parameters for the analysis of this compound.
| Parameter | Description |
| GC System | A standard Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Column | A capillary column such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen with a constant flow rate (e.g., 1.0 mL/min). |
| Injector Temp. | 250 °C to ensure rapid vaporization of the sample. |
| Oven Program | Initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to a final temperature of 280 °C, and hold for 5 minutes. |
| Detector Temp. | 300 °C (for FID) to prevent condensation of the analyte. |
| Expected Retention Time | The retention time would be specific to the exact conditions but would be expected to be in the mid-range of the chromatogram, eluting after less polar hydrocarbons and before more polar compounds. |
Computational Chemistry and Theoretical Modeling of 1 2,3 Dihydro 1h Inden 2 Yl Propan 1 One and Analogues
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory has become a standard method for studying the electronic structure of molecules. mdpi.com By solving the Kohn–Sham equations, DFT can accurately determine ground-state electronic structure parameters, including molecular orbital energies, geometric configurations, and vibrational frequencies. mdpi.com The accuracy of these calculations is highly dependent on the chosen functional and basis set. mdpi.com For molecules like indane derivatives, hybrid functionals such as B3LYP combined with Pople-style basis sets (e.g., 6-311G(d,p)) are commonly employed to achieve reliable results. researchgate.netnih.govresearchgate.net
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one, this process would determine the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.
Computational studies on the parent molecule, 2,3-dihydro-1H-indene (indane), reveal that the five-membered ring is not planar. researchgate.net This non-planarity, or puckering, is a key structural feature. The attachment of the propan-1-one group at the 2-position introduces additional conformational flexibility, primarily concerning the rotation around the C-C single bonds of the side chain. Different orientations of the ethyl group relative to the indane ring would correspond to different conformers with distinct energy levels. Theoretical calculations are essential to identify the global minimum energy conformer and the energy barriers between different rotational isomers.
Below is a table of typical optimized geometric parameters for an indane analogue, calculated at the DFT/B3LYP level, which provides an indication of the expected structural parameters for this compound.
Table 1: Predicted Geometric Parameters for an Indane Analogue
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-C (aromatic) | ~1.39 - 1.40 Å | |
| C-C (aliphatic) | ~1.53 - 1.55 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-H (aliphatic) | ~1.10 Å | |
| Bond Angle | C-CO-C | ~118° |
| H-C-H (methylene) | ~108° - 109° |
Note: These are representative values based on DFT calculations of similar structures. Actual values for the target compound may vary.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring of the indane moiety, while the LUMO would likely be centered on the carbonyl group of the propanone side chain, indicating the path of intramolecular charge transfer upon electronic excitation.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Global Electrophilicity Index (ω): χ² / (2η)
Table 2: Representative FMO Energies and Global Reactivity Descriptors for an Indanone Analogue
| Parameter | Symbol | Typical Calculated Value | Unit |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | eV |
| LUMO Energy | ELUMO | -1.8 | eV |
| Energy Gap | ΔE | 4.7 | eV |
| Ionization Potential | I | 6.5 | eV |
| Electron Affinity | A | 1.8 | eV |
| Electronegativity | χ | 4.15 | eV |
| Chemical Hardness | η | 2.35 | eV |
Note: Values are illustrative and derived from DFT calculations on structurally related compounds.
Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions. DFT calculations provide several methods to analyze charge distribution.
Mulliken Atomic Charges: Mulliken population analysis provides a means of estimating partial atomic charges by partitioning the total electron population among the atoms in the molecule. wikipedia.orgresearchgate.net This method is computationally straightforward and widely used, though it is known to be sensitive to the choice of basis set. wikipedia.orguni-muenchen.de In this compound, the carbonyl oxygen atom is expected to carry a significant negative partial charge, while the adjacent carbonyl carbon atom would be positively charged, reflecting the polar nature of the C=O bond. The hydrogen atoms typically exhibit small positive charges.
Molecular Electrostatic Potential (MEP): The MEP is a real physical property that can be determined computationally and experimentally. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface. The MEP is an invaluable tool for identifying regions of a molecule that are rich or deficient in electrons. researchgate.net Regions of negative potential (typically colored red or yellow) are associated with lone pairs and π-systems and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. For this compound, the most negative potential would be localized around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. The aromatic protons and protons on the carbon atoms alpha to the carbonyl would exhibit positive electrostatic potential.
Table 3: Predicted Mulliken Atomic Charges for Key Atoms in an Indanone Analogue
| Atom | Predicted Charge (e) |
|---|---|
| Carbonyl Oxygen (O) | -0.45 |
| Carbonyl Carbon (C) | +0.30 |
| Aromatic Carbons (C) | -0.10 to -0.25 |
| Aliphatic Carbons (C) | -0.05 to -0.20 |
| Aromatic Hydrogens (H) | +0.15 to +0.20 |
Note: These values are illustrative and basis-set dependent.
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT and other quantum chemical methods are highly effective at predicting various types of molecular spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Theoretical vibrational spectroscopy involves calculating the harmonic frequencies corresponding to the normal modes of molecular vibration. nih.gov These calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. nih.govmdpi.com While harmonic calculations often overestimate frequencies due to the neglect of anharmonicity, a uniform scaling factor is typically applied to bring the theoretical spectrum into better agreement with experimental results. rsc.org
For this compound, the predicted IR spectrum would show several characteristic absorption bands:
A strong, sharp peak around 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
Multiple peaks in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric C-H stretching of the aliphatic CH and CH₂ groups.
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.
Bands around 1450-1600 cm⁻¹ from aromatic C=C ring stretching and CH₂ scissoring vibrations.
Table 4: Predicted vs. Representative Experimental Vibrational Frequencies for an Indane Analogue
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Representative Experimental Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | 3040 - 3090 |
| Aliphatic C-H Stretch | 2880 - 2970 | 2870 - 2960 |
| Carbonyl C=O Stretch | ~1715 | ~1710 |
| Aromatic C=C Stretch | 1580 - 1610 | 1575 - 1600 |
Note: Predicted frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.
Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the nuclear magnetic shielding tensors of a molecule. liverpool.ac.uk From these tensors, the NMR chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), can be calculated. These predictions are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis and structure verification. nih.gov
For this compound, distinct signals would be predicted in both the ¹H and ¹³C NMR spectra:
¹H NMR: The aromatic protons would appear in the downfield region (δ ~7.1-7.5 ppm). The protons on the aliphatic indane ring would show complex multiplets in the δ ~2.0-3.5 ppm range. The CH₂ and CH₃ protons of the propanone side chain would also have characteristic shifts, with the methylene (B1212753) (CH₂) protons alpha to the carbonyl group being shifted downfield compared to the terminal methyl (CH₃) protons.
¹³C NMR: The carbonyl carbon would be the most downfield signal (δ > 200 ppm). The aromatic carbons would resonate in the δ ~120-145 ppm region, while the aliphatic carbons of the indane ring and the propanone side chain would appear in the upfield region (δ ~20-50 ppm).
Table 5: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Analogues
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.1 - 7.5 | 124 - 128 |
| Quaternary Aromatic C | N/A | 140 - 145 |
| Indane CH/CH₂ | 2.0 - 3.5 | 30 - 45 |
| Carbonyl C=O | N/A | ~210 |
| Alpha-CH₂ (propanone) | ~2.6 | ~35 |
Note: Chemical shifts are relative to TMS and are highly dependent on the solvent and the specific computational method used.
Ultraviolet-Visible (UV-Vis) Absorption Prediction (Time-Dependent DFT)
For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* electronic transitions. The π→π* transitions, typically of high intensity, arise from the excitation of electrons within the aromatic benzene ring of the indane moiety. The n→π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.
Computational protocols for predicting UV-Vis spectra generally involve a multi-step process. researchgate.net First, the ground-state geometry of the molecule is optimized using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net Solvent effects, which can significantly influence spectral properties, are often incorporated using models like the Polarizable Continuum Model (PCM). nih.gov Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths. researchgate.net
Based on studies of analogous compounds, the predicted UV-Vis absorption data for this compound in a common solvent like methanol (B129727) would likely exhibit characteristics as detailed in the hypothetical data table below.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition | Contributing Orbitals |
|---|---|---|---|
| ~245 | ~0.25 | π→π | HOMO-2 → LUMO |
| ~280 | ~0.03 | π→π | HOMO → LUMO |
| ~320 | ~0.005 | n→π* | HOMO-1 → LUMO |
This table presents hypothetical data based on typical values for structurally similar aromatic ketones.
The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set. nih.gov For many organic molecules, hybrid functionals like B3LYP and PBE0 have shown good agreement with experimental data. nih.govrsc.org The predicted spectra for analogues often align well with experimental findings, providing confidence in the application of these methods for novel compounds. mdpi.com
Mechanistic Insights from Computational Studies
Computational studies, primarily using DFT, are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its analogues, a key reaction is the intramolecular Friedel-Crafts acylation. researchgate.netresearchgate.net This reaction typically involves the cyclization of a precursor molecule, such as 3-(2,3-dihydro-1H-inden-2-yl)propanoic acid or its corresponding acyl chloride, in the presence of a Lewis or Brønsted acid catalyst.
DFT calculations can map out the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a potential energy surface for the reaction can be constructed, revealing the activation energies and reaction enthalpies. This information is crucial for understanding the feasibility of a reaction and for optimizing reaction conditions.
The generally accepted mechanism for the intramolecular Friedel-Crafts acylation to form an indanone ring system involves the following key steps:
Formation of the Acylium Ion: The reaction is initiated by the interaction of the acyl group with the acid catalyst, leading to the formation of a highly electrophilic acylium ion intermediate.
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution step. This leads to the formation of a Wheland intermediate (a resonance-stabilized carbocation).
Deprotonation: A proton is then lost from the Wheland intermediate, restoring the aromaticity of the ring and yielding the final indanone product.
Computational studies on the synthesis of various indanones have provided detailed insights into this mechanism. d-nb.infonih.gov For instance, DFT calculations can be used to compare the relative stabilities of different possible Wheland intermediates, thereby predicting the regioselectivity of the reaction in substituted indane precursors. Furthermore, the role of the catalyst can be explicitly modeled to understand how it facilitates the formation of the acylium ion and stabilizes the transition states.
The following table summarizes the key energetic parameters that can be obtained from a computational study of the intramolecular Friedel-Crafts acylation leading to an indanone, such as this compound.
| Reaction Step | Key Species | Calculated Parameter | Significance |
|---|---|---|---|
| Acylium Ion Formation | Reactant-Catalyst Complex, Acylium Ion | Activation Energy (ΔG‡) | Rate of acylium ion formation |
| Electrophilic Attack | Transition State for C-C bond formation | Activation Energy (ΔG‡) | Rate-determining step of the cyclization |
| Deprotonation | Wheland Intermediate, Product | Reaction Enthalpy (ΔH) | Thermodynamic driving force for aromatization |
This table provides a generalized summary of parameters obtainable from computational studies of Friedel-Crafts acylation reactions.
By examining the electronic properties of the transition states, such as charge distribution and orbital interactions, a deeper understanding of the factors controlling the reaction's efficiency and selectivity can be achieved. These computational insights are not only of fundamental academic interest but also have practical implications for the rational design of more efficient synthetic routes to this compound and related compounds.
Structure Activity Relationship Sar Studies and Derivatization Potential of the 2,3 Dihydro 1h Inden 2 Yl Scaffold
Rational Design of Derivatives for Targeted Research Applications
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new compounds based on a known biological target. nih.gov For the 2,3-dihydro-1H-inden-2-yl scaffold, this process involves the strategic design and synthesis of derivatives to probe interactions with specific biological systems. mdpi.com The design process often begins with a lead compound, which is then systematically modified to improve its interaction with the target. nih.gov
One prominent example involves the design of novel dihydro-1H-indene analogues as tubulin polymerization inhibitors. nih.gov Researchers have designed derivatives by incorporating key pharmacophoric features from known inhibitors, such as Combretastatin A-4 (CA-4), into the dihydroindene core. nih.gov In one study, a series of analogues were synthesized where the distance between two key aromatic rings (Ring A and Ring B) was constrained to three atoms by integrating the linker into the indene (B144670) ring itself. nih.gov This rigidification of the scaffold led to the discovery of potent compounds, demonstrating how rational design can yield derivatives with specific and enhanced biological functions. nih.govnih.gov
The process typically involves:
Target Identification: Identifying a biological target, such as an enzyme or receptor, implicated in a specific process.
Scaffold Selection: Choosing a core structure, like the dihydroindene scaffold, known to interact with the target class.
Computational Modeling: Utilizing molecular docking and other simulation tools to predict how modifications to the scaffold will affect its binding to the target site. nih.govnih.gov
Synthetic Execution: Synthesizing the designed derivatives through established or novel chemical routes. mdpi.commdpi.com
Through this iterative cycle of design, synthesis, and testing, libraries of compounds are created to explore the chemical space around the core scaffold, leading to a deeper understanding of the structural requirements for activity. nih.gov
Methodological Approaches to SAR Exploration for Dihydroindene Derivatives
The exploration of Structure-Activity Relationships (SAR) is a systematic process that connects the chemical structure of a molecule to its biological activity. numberanalytics.com Elucidating the SAR for dihydroindene derivatives involves a combination of experimental and computational methods. oncodesign-services.com
Experimental Methods:
Systematic Synthesis and Biological Testing: This is the foundational approach to SAR. It involves the synthesis of a series of structurally related analogues where specific parts of the molecule, such as the indene ring or the propanone side chain, are systematically altered. numberanalytics.comoncodesign-services.com For instance, different substituents (e.g., methoxy (B1213986), hydroxyl, or halogen groups) can be introduced at various positions on the aromatic ring of the dihydroindene core. nih.gov Each new derivative is then tested in relevant biological assays to measure its activity. oncodesign-services.com
"Activity Cliff" Identification: Analysis of the biological data often reveals "activity cliffs," which are small changes in chemical structure that result in a large change in biological activity. These cliffs are highly informative for SAR studies, as they highlight critical structural features for interaction with the biological target. oncodesign-services.com
Computational Methods:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to correlate the chemical structures of a set of compounds with their biological activities. numberanalytics.com By developing mathematical models, QSAR can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. oncodesign-services.com
Molecular Modeling: These techniques use computer simulations to build three-dimensional models of molecules and their biological targets. nih.govnumberanalytics.com
Molecular Docking: This method predicts the preferred orientation of a ligand (the derivative) when bound to a receptor (the biological target). It helps to visualize and understand the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for activity. nih.govnih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for other compounds that fit the pharmacophore and are likely to be active. nih.gov
Machine Learning: Advanced machine learning algorithms can be applied to SAR data to identify complex patterns and predict the activity of new compounds with high accuracy. numberanalytics.com
By integrating these experimental and computational approaches, researchers can efficiently and systematically explore the SAR of the 2,3-dihydro-1H-inden-2-yl scaffold, guiding the design of more effective molecules. nih.govoncodesign-services.com
Stereochemical Considerations in Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds. nih.govnih.gov The majority of natural products are chiral and are often biosynthesized as a single enantiomer. nih.govresearchgate.net This stereospecificity is critical because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with different stereoisomers of a compound. malariaworld.org
For derivatives of the 2,3-dihydro-1H-inden-2-yl scaffold, the carbon atom at position 2, to which the propanone group is attached, is a potential stereocenter if further substitutions are made. The creation of chiral centers necessitates careful consideration of stereochemistry in SAR studies for several reasons:
Differential Target Binding: Enantiomers (non-superimposable mirror images) of a chiral molecule can bind to a biological target with different affinities. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. nih.govmalariaworld.org
Stereoselective Uptake and Metabolism: The transport of molecules across cell membranes and their subsequent metabolism can be stereoselective. nih.gov Studies on other chiral compounds have shown that only specific isomers display significant biological activity, suggesting that their uptake may be mediated by stereospecific transport systems. nih.govmalariaworld.org
Enantiomer-Specific Effects: In some cases, one enantiomer may produce the desired therapeutic effect while the other is inactive, or in a worst-case scenario, contributes to undesirable off-target effects.
Therefore, when synthesizing and evaluating derivatives of the 2,3-dihydro-1H-inden-2-yl scaffold, it is crucial to either separate and test individual stereoisomers or to employ asymmetric synthesis methods to produce enantiomerically pure compounds. acs.org This allows for an unambiguous interpretation of SAR data and ensures that the observed biological activity is attributed to the correct stereoisomer. Molecular modeling can also shed light on the structural and stereochemical requirements for efficient interaction with a biological target. nih.govresearchgate.net
Strategic Functional Group Modifications at the Propanone Moiety and Indene Ring
Strategic modification of the functional groups on both the propanone moiety and the indene ring is a primary method for exploring the SAR and optimizing the properties of the 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one scaffold.
Modifications to the Indene Ring: The bicyclic indene ring system offers multiple positions for substitution, particularly on the aromatic ring. Modifications here can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect target binding and pharmacokinetic properties.
Aromatic Substitution: Introducing various substituents onto the benzene (B151609) ring portion of the indene scaffold is a common strategy. Studies on related 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have shown that the presence, number, and position of substituents significantly impact biological activity. nih.govresearchgate.net For example, in a series of dihydro-1H-indene analogues designed as tubulin inhibitors, the introduction of multiple methoxy groups on the aromatic ring was a key feature for potent antiproliferative activity. nih.gov
Bioisosteric Replacement: Replacing parts of the indene ring with other chemical groups that have similar physical or chemical properties (bioisosteres) can also be explored to fine-tune activity and properties.
The table below shows SAR data for a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives, highlighting how modifications to a group attached to the core scaffold influence antiproliferative activity against the K562 cancer cell line. nih.gov
Data sourced from a study on dihydro-1H-indene analogues as tubulin polymerization inhibitors. nih.gov
Modifications to the Propanone Moiety: The propanone side chain offers significant opportunities for modification due to the reactivity of the ketone functional group. Alkyl ketones are stable and readily available, making them versatile precursors for a wide range of chemical transformations. nih.govorganic-chemistry.org
Ketone Reduction/Conversion: The carbonyl group can be reduced to a secondary alcohol, which introduces a hydrogen-bond donor/acceptor site and a new stereocenter. acs.org It can also be converted to other functional groups like oximes, hydrazones, or amines via reductive amination, significantly altering the side chain's polarity and chemical nature.
Alpha-Carbon Chemistry: The carbons adjacent to the carbonyl group can be functionalized. For example, halogenation at the alpha-position can be achieved, creating new synthetic handles for further derivatization.
Chain Homologation/Truncation: The length of the alkyl chain (the ethyl group in propanone) can be extended or shortened. This alters the flexibility and reach of the side chain, which can be critical for optimally positioning other functional groups within a target's binding pocket.
Deacylative Approaches: Advanced synthetic methods allow for the complete replacement of the keto group. Deacylative strategies can convert methyl ketones into versatile alkyl halide surrogates, opening pathways for a broad range of functional group interconversions. nih.govorganic-chemistry.org This allows the alkyl fragment of the ketone to be used in various coupling and annulation reactions, dramatically expanding the diversity of accessible derivatives. organic-chemistry.orgresearchgate.net
These strategic modifications, guided by SAR principles, are essential for transforming the this compound scaffold from a simple chemical entity into a range of specialized molecular probes for targeted research.
Applications in Advanced Organic Synthesis and Materials Science
Role as Intermediates in Complex Molecule Synthesis
The indanone core is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active molecules. nih.govorganic-chemistry.org While direct synthetic routes employing 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one as a starting material are not extensively documented in publicly available literature, the chemical reactivity of its constituent parts—the dihydroindene ring and the propanone side chain—positions it as a highly plausible intermediate for the synthesis of more complex derivatives.
The ketone group can undergo a variety of transformations, such as reduction to an alcohol, reductive amination to introduce nitrogen-containing moieties, or reactions with organometallic reagents to form tertiary alcohols. These transformations allow for the elaboration of the side chain, which can be a key step in building pharmacologically active molecules. For instance, reductive amination of the ketone would yield the corresponding amine, 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, a precursor for amide synthesis. A hypothetical synthesis of a complex benzamide (B126) derivative is shown below:
Reductive Amination: this compound is reacted with ammonia (B1221849) or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary or secondary amine.
Amide Coupling: The resulting amine is then coupled with a substituted benzoic acid (such as isatoic anhydride (B1165640) or an activated acyl chloride) to form a complex amide, for example, 2-amino-N-(1-(2,3-dihydro-1H-inden-2-yl)propyl)benzamide. chemicalbook.comresearchgate.net
Derivatives of the indane scaffold have been investigated for various therapeutic targets. For example, compounds incorporating an indene (B144670) skeleton have been designed as retinoic acid receptor α (RARα) agonists, which are important in treating certain types of leukemia. mdpi.com The general synthetic strategy often involves building a complex side chain onto a pre-formed indane ring system, a role for which this compound is well-suited.
| Reaction Type | Reagents | Potential Product Class | Application Area |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohols | Chiral auxiliaries, pharmaceutical intermediates |
| Reductive Amination | NH₃/H₂, NaBH₃CN | Primary Amines | Precursors for amides, sulfonamides |
| Grignard Reaction | R-MgBr | Tertiary Alcohols | Building blocks for complex targets |
| Wittig Reaction | Ph₃P=CHR | Alkenes | Monomers, fine chemical synthesis |
Potential as Scaffolds for Ligand Development in Catalysis
The indenyl ligand, the unsaturated analogue of the dihydroindene scaffold, is of significant interest in organometallic chemistry and homogeneous catalysis. nih.gov Transition metal complexes containing an indenyl ligand often exhibit enhanced catalytic activity compared to their more common cyclopentadienyl (B1206354) counterparts, a phenomenon known as the "indenyl effect". nih.govrsc.org This effect is attributed to the ability of the indenyl ligand to undergo haptotropic rearrangement (η⁵ to η³ slip), which facilitates associative substitution mechanisms and can accelerate catalytic cycles. nih.gov
This compound serves as a potential precursor for functionalized indenyl ligands. The synthesis would involve two key transformations:
Dehydrogenation: The dihydroindene core can be aromatized to the indene system.
Functionalization: The propanone side chain can be modified to introduce a donor atom suitable for coordination to a metal center.
For example, the ketone could be converted into a phosphine (B1218219) group, a common coordinating moiety in catalysis. This could be achieved through a multi-step sequence, potentially involving reduction to an alcohol, conversion to a halide, and subsequent reaction with a phosphide (B1233454) source. The resulting functionalized indene could then be deprotonated and complexed to a transition metal (e.g., palladium, rhodium, iridium). rsc.orgrsc.org Such indenyl phosphine ligands have proven to be versatile in palladium-catalyzed cross-coupling reactions for forming C-C and C-N bonds. rsc.org Furthermore, attaching electron-withdrawing functional groups, such as esters, amides, or acyl groups, to the indenyl ring can modify the electronic properties of the metal center, which is beneficial for catalytic applications. semanticscholar.org
| Property | Cyclopentadienyl (Cp) Ligand | Indenyl (Ind) Ligand | Reference |
|---|---|---|---|
| Structure | Single five-membered ring | Five-membered ring fused to a benzene (B151609) ring | nih.gov |
| Hapticity | Primarily η⁵ | Can slip between η⁵ and η³ | nih.gov |
| Substitution Rate | Generally slow (dissociative mechanism) | Can be up to 10⁸ times faster (associative mechanism) | nih.gov |
| Catalytic Activity | Standard benchmark for many reactions | Often enhanced due to the "indenyl effect" | rsc.org |
Precursors for Advanced Polymer and Material Architectures
The rigid, planar structure of the indene ring makes it an attractive monomer for the synthesis of polymers with high thermal stability. Indene itself can undergo cationic polymerization to produce polyindene, a thermoplastic resin. researchgate.net Research has also demonstrated the synthesis of poly(indene carbonate) through the copolymerization of indene oxide and carbon dioxide. researchgate.netfigshare.com This class of polycarbonate is notable for having a rigid backbone directly incorporating a benzene ring, leading to high glass transition temperatures (Tg), a key property for thermally stable materials. researchgate.netfigshare.com
This compound can be envisioned as a functional monomer or a precursor to one. After dehydrogenation to the corresponding indene derivative, the molecule could be polymerized via its double bond. The pendant propanone group would introduce functionality along the polymer chain. This ketone group offers a site for post-polymerization modification, allowing for the tuning of material properties. For example, the ketone could be used to:
Create Cross-links: Reaction with difunctional cross-linking agents could improve the mechanical strength and solvent resistance of the polymer.
Graft Side Chains: The ketone could serve as an initiation point for grafting other polymer chains, leading to the formation of comb or brush copolymers with unique architectures.
Attach Functional Moieties: Dyes, bioactive molecules, or other functional groups could be attached to the polymer backbone via the ketone, creating advanced functional materials.
The presence of the ketone functionality provides a significant advantage over simple indene, enabling the creation of more complex and tailored polymer architectures.
| Polymer | Monomer(s) | Key Properties | Reference |
|---|---|---|---|
| Polyindene | Indene | Thermoplastic, thermally recyclable | researchgate.net |
| Poly(indene carbonate) | Indene Oxide, CO₂ | High Glass Transition Temp. (up to 138 °C), thermal stability up to 249 °C | researchgate.netfigshare.com |
| Functional Polyindene (Hypothetical) | 1-(1H-inden-2-yl)propan-1-one | Potentially cross-linkable, suitable for grafting, functionalizable backbone | N/A |
Emerging Research Directions and Future Perspectives
Development of Green and Sustainable Synthetic Routes
The chemical industry's growing emphasis on environmental responsibility has spurred the development of green and sustainable synthetic methodologies for producing complex molecules like 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one and related indanone derivatives. organic-chemistry.orgnih.gov These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.
One promising strategy involves the use of environmentally benign solvents, with water being an ideal medium. organic-chemistry.orgacs.org Researchers have developed a rhodium-catalyzed one-pot synthesis of 2,3-disubstituted indanone derivatives that occurs in water under mild conditions, eliminating the need for exogenous ligands. organic-chemistry.orgacs.org This method is not only sustainable but also highly efficient, offering good to excellent yields and high selectivity. organic-chemistry.org Another green approach is the use of metal-free catalysts, such as L-proline, for the intramolecular hydroacylation of 2-vinylbenzaldehydes to form indanone scaffolds. rsc.org
Electrochemical synthesis represents another frontier in green chemistry, offering a way to drive reactions without traditional, often harsh, reagents. bohrium.comnih.gov This technique has been successfully applied to create 1-indanone (B140024) derivatives through oxidative sulfonylation-halogenation sequences, avoiding the use of transition metal catalysts and oxidants. bohrium.com The mild reaction conditions make electrochemistry an attractive and environmentally friendly method for preparing these compounds. bohrium.comnih.gov
Furthermore, non-conventional energy sources like microwaves and high-intensity ultrasound are being employed to accelerate reactions and improve yields in the synthesis of 1-indanones, often leading to cleaner reaction profiles and aligning with the principles of green chemistry. nih.gov The use of bismuth(III) triflate as an efficient and eco-friendly catalyst for Nazarov reactions to produce indanones also highlights the move towards more sustainable catalytic systems. researchgate.net
| Green Chemistry Approach | Key Features | Example Catalyst/Condition | Reference |
|---|---|---|---|
| Aqueous Synthesis | Uses water as the sole solvent, mild conditions, ligand-free. | Rhodium-catalyzed tandem cyclization. | organic-chemistry.orgacs.org |
| Metal-Free Catalysis | Avoids transition metals, environmentally benign catalyst. | L-proline. | rsc.org |
| Electrochemical Synthesis | Avoids traditional oxidants and metal catalysts, sustainable. | Electrochemical oxidative sulfonylation-halogenation. | bohrium.comnih.gov |
| Non-Conventional Energy | Microwave and ultrasound assistance for faster, cleaner reactions. | Triflic acid catalysis under microwave irradiation. | nih.gov |
Integration of Machine Learning in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in modern drug discovery and chemical research. nih.govresearchgate.netnih.gov These computational methods can analyze vast datasets to predict molecular properties, identify potential drug candidates, and optimize synthetic routes, thereby accelerating the research and development process. nih.govresearchgate.netmdpi.com
For compounds related to this compound, ML algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate the chemical structure of a molecule with its biological activity, enabling the virtual screening of large compound libraries to identify new derivatives with desired properties, such as enhanced binding affinity for a specific biological target. nih.gov Techniques like Support Vector Machines (SVM), Random Forest (RF), and various neural networks are commonly used to build these predictive models. nih.govnih.gov
Computational chemistry also plays a crucial role in predicting the physicochemical and spectroscopic properties of novel compounds. asianresassoc.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to investigate structural parameters, vibrational frequencies, and electronic properties. asianresassoc.orgresearchgate.net Such computational studies provide deep insights into the molecule's behavior and can guide experimental efforts. mdpi.com For instance, predicting NMR chemical shifts can be a powerful tool for structure verification in synthetic chemistry. nih.gov
The integration of ML can significantly streamline the drug discovery pipeline by:
Target Identification: Analyzing biological data to identify potential targets for new drugs. researchgate.net
Hit Discovery: Screening virtual libraries to find molecules that are likely to be active against a chosen target. nih.gov
Lead Optimization: Predicting how modifications to a molecule's structure will affect its activity, selectivity, and pharmacokinetic properties. mdpi.com
De Novo Drug Design: Generating entirely new molecular structures with desired properties. researchgate.net
| Machine Learning Application | Description | Common Techniques | Reference |
|---|---|---|---|
| QSAR Modeling | Predicts biological activity based on chemical structure. | Support Vector Machines (SVM), Random Forest (RF), Neural Networks. | nih.gov |
| Property Prediction | Computationally determines physicochemical and spectroscopic properties. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). | asianresassoc.orgresearchgate.net |
| Virtual Screening | Screens large databases of compounds to identify potential hits. | Docking simulations combined with ML scoring functions. | nih.govmdpi.com |
| De Novo Design | Generates novel molecular structures with optimized properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). | researchgate.net |
Exploration of Unconventional Reactivity and Transformations
Moving beyond traditional synthetic methods, researchers are exploring unconventional reactivity patterns to construct and modify the indanone framework. These novel transformations can provide access to complex molecular architectures that are difficult to achieve through conventional means. rsc.orgnih.gov
Photocatalysis has emerged as a powerful tool in organic synthesis, using visible light to drive chemical reactions under mild conditions. nih.govbeilstein-journals.org This approach can be used to generate highly reactive radical intermediates, enabling unique bond formations. beilstein-journals.orgacs.org For instance, visible-light-driven photocatalysis, sometimes employing carbazole-based catalysts, can be used for the synthesis of complex heterocyclic systems, demonstrating its potential for modifying indenyl-containing compounds. rsc.org
The inherent reactivity of the indenyl ligand in organometallic chemistry also offers opportunities for novel catalytic applications. The "indenyl effect" describes the rate acceleration observed in reactions involving indenylmetal complexes compared to their cyclopentadienyl (B1206354) counterparts, which is attributed to the ease of ring slippage. nih.gov This property can be harnessed to develop more efficient catalysts for a variety of transformations.
Furthermore, chemists are developing innovative cascade reactions and annulation strategies to build fused- and spirocyclic frameworks onto the 1-indanone core. rsc.org This includes transition-metal-catalyzed ring expansions to form larger ring systems like benzocycloheptenones and domino reactions that form multiple bonds in a single operation. rsc.org Acid-mediated cascade cyclizations of conjugated enynes have also been shown to be an effective method for constructing complex polycyclic skeletons such as benzofluorenones from indene-like precursors. acs.org These advanced strategies provide efficient pathways to structurally diverse and biologically relevant molecules. rsc.orgchemrxiv.org
Q & A
Q. What are the optimal synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one, and how do reaction conditions influence product yield?
The synthesis often involves oxidation of 2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol using reagents like pyridinium chlorochromate (PCC) or Jones reagent. Alternative routes include Friedel-Crafts acylation of dihydroindene derivatives. Reaction parameters such as temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane vs. ethanol) significantly affect yields. For example, NaBH₄ reduction of ketone intermediates requires anhydrous conditions to avoid side reactions .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR : The ketone carbonyl group (C=O) appears as a singlet near δ 208–212 ppm in NMR. The dihydroindenyl protons show characteristic splitting patterns (e.g., δ 2.8–3.2 ppm for methylene groups adjacent to the ketone).
- IR : A strong absorption band at ~1700–1720 cm⁻¹ confirms the ketone functional group.
- MS : Molecular ion peaks at m/z 174 (C₁₂H₁₄O⁺) and fragmentation patterns (e.g., loss of CO group at m/z 146) validate the structure .
Q. What safety protocols are critical during handling?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Reactivity : The ketone group may react with strong reducing agents (e.g., LiAlH₄) exothermically. Store in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis of dihydroindenyl ketone derivatives be achieved?
Chiral resolution can employ organocatalytic asymmetric methods , such as proline-derived catalysts, to control stereochemistry at the indenyl ring. For example, L-proline (10 mol%) in DMF at 4°C induces enantiomeric excess (ee) >90% in related dihydroindenyl acrylaldehydes . Computational modeling (DFT) helps predict transition states for stereochemical outcomes.
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in enzyme inhibition studies (e.g., conflicting IC₅₀ values) may arise from:
Q. How do substituents on the dihydroindenyl ring modulate physicochemical properties?
- Electron-withdrawing groups (e.g., -Cl at position 5) increase ketone electrophilicity, enhancing reactivity in nucleophilic additions.
- Methyl groups at position 2 raise steric hindrance, reducing reaction rates in SN2 pathways.
- Hydrogen-bonding motifs (e.g., -NH₂ substituents) improve solubility in polar solvents (logP reduction by ~0.5 units) .
Q. What crystallographic techniques elucidate molecular packing and stability?
Single-crystal X-ray diffraction reveals π-π stacking between aromatic rings and hydrogen-bonding networks. For example, the title compound in crystallizes in the P2₁/c space group with a dihedral angle of 12.5° between the ketone and indenyl planes, stabilizing the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
